molecular formula C17H25NO4 B3162141 4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid CAS No. 876294-65-4

4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid

Cat. No.: B3162141
CAS No.: 876294-65-4
M. Wt: 307.4 g/mol
InChI Key: QVUYWXIAANTCOL-UHFFFAOYSA-N
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Description

4-{[3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane ring substituted with a carboxylic acid group and a pyrrole ring, which is further substituted with ethoxycarbonyl and methyl groups. The unique structure of this compound makes it an interesting subject for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclohexane ring and introduce the carboxylic acid group through oxidation reactions. The pyrrole ring can be synthesized separately and then attached to the cyclohexane ring via a coupling reaction. The ethoxycarbonyl and methyl groups are introduced through alkylation and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(Methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid
  • 4-{[3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}benzoic acid

Uniqueness

The uniqueness of 4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid lies in its specific substitution pattern and the presence of both a cyclohexane ring and a pyrrole ring. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(3-ethoxycarbonyl-2,5-dimethylpyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-4-22-17(21)15-9-11(2)18(12(15)3)10-13-5-7-14(8-6-13)16(19)20/h9,13-14H,4-8,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUYWXIAANTCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)CC2CCC(CC2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid
Reactant of Route 2
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4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid
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4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid
Reactant of Route 4
4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid
Reactant of Route 5
4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid
Reactant of Route 6
4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid

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